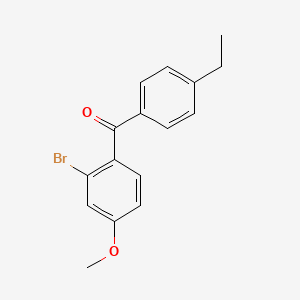
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone
Descripción
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is an organic compound with a complex structure that includes both bromine and methoxy functional groups
Propiedades
Fórmula molecular |
C16H15BrO2 |
|---|---|
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C16H15BrO2/c1-3-11-4-6-12(7-5-11)16(18)14-9-8-13(19-2)10-15(14)17/h4-10H,3H2,1-2H3 |
Clave InChI |
VPKRZSLXEQBLHP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)Br |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone typically involves the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . This method yields the desired product with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of methoxy-substituted phenyl derivatives.
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxyphenyl alcohols.
Aplicaciones Científicas De Investigación
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. The compound can covalently modify the active site cysteine residues in these enzymes, leading to their inhibition . This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxyacetophenone: Shares the bromine and methoxy functional groups but lacks the ethyl group.
4-Methoxyphenylboronic acid: Contains the methoxy group but has a boronic acid functional group instead of the bromine atom.
2-Bromo-4-methoxyphenylacetic acid: Contains both bromine and methoxy groups but has an acetic acid functional group.
Uniqueness
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is unique due to the presence of both bromine and methoxy groups along with an ethyl group, which can influence its reactivity and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


